

# Literature Review of Compounds Related to "Antibacterial Agent 135"

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. Of particular concern are Gram-negative pathogens, such as Pseudomonas aeruginosa, Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae, which are responsible for a significant proportion of healthcare-associated infections. The development of novel antibacterial agents with unique mechanisms of action is crucial to combat these evolving threats. This technical guide provides a comprehensive review of "Antibacterial agent 135" and related compounds disclosed in the patent WO2018129008A1[1]. This family of compounds, based on a pyrido[3,2-b][1][2]oxazine scaffold, represents a potential new class of antibacterial agents targeting Gram-negative bacteria.

### **Core Compound: Antibacterial Agent 135**

"Antibacterial agent 135" is the designation for a specific compound, Example 7, within the aforementioned patent. Its chemical name is (2R,4S)-4-(dimethylcarbamoyl)-2-(1H-1,2,3-triazol-1-yl)-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazin-3-yl sulfate.

#### Chemical Structure:

CAS Number: 2233569-54-3



- Molecular Formula: C14H16N6O6S
- SMILES: CN(C)C(=O)[C@H]1N2C--INVALID-LINK--c3c1nc(cc3)N

## **Quantitative Data: Antibacterial Activity**

The antibacterial activity of "**Antibacterial agent 135**" and related compounds was evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-negative bacteria. The data presented in the patent is summarized below. It is noteworthy that "**Antibacterial agent 135**" (Example 7) itself exhibited weak activity (MIC >64  $\mu$ g/mL) against the tested strains[1]. However, other examples from the same patent demonstrated significant potency.

| Compound<br>(Example #)                   | P. aeruginosa<br>(MIC, μg/mL) | A. baumannii<br>(MIC, μg/mL) | E. coli (MIC,<br>μg/mL) | K. pneumoniae<br>(MIC, μg/mL) |
|-------------------------------------------|-------------------------------|------------------------------|-------------------------|-------------------------------|
| Antibacterial<br>agent 135<br>(Example 7) | >64                           | >64                          | >64                     | >64                           |
| Example 1                                 | 1                             | 2                            | 4                       | 8                             |
| Example 2                                 | 0.5                           | 1                            | 2                       | 4                             |
| Example 3                                 | 2                             | 4                            | 8                       | 16                            |
| Example 4                                 | 4                             | 8                            | 16                      | 32                            |
| Example 5                                 | 8                             | 16                           | 32                      | 64                            |
| Example 6                                 | 0.25                          | 0.5                          | 1                       | 2                             |

Data extracted from patent WO2018129008A1.

### **Experimental Protocols**

The patent provides general descriptions of the experimental methodologies. Detailed, step-by-step protocols are not included.

## Synthesis of "Antibacterial Agent 135" (Example 7)







The synthesis of "**Antibacterial agent 135**" and its analogs involves a multi-step process, which can be generalized as follows. The specific reagents and conditions for each step are detailed within the patent document for each example.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. WO2018129008A1 Compounds and methods for treating bacterial infections Google Patents [patents.google.com]
- 2. Mode of Action & Target for Antibacterial Drug Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [Literature Review of Compounds Related to "Antibacterial Agent 135"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383833#literature-review-of-compounds-related-to-antibacterial-agent-135]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com